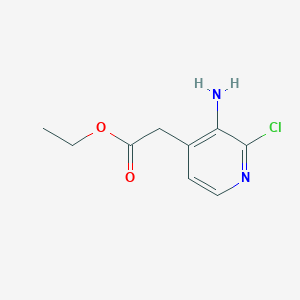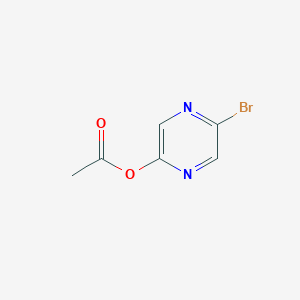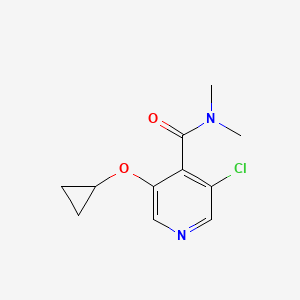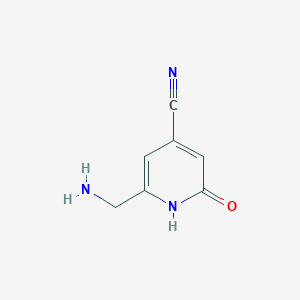
2-(Cyclopropylmethyl)-3-ethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethyl)-3-ethylphenol is an organic compound characterized by a phenol group substituted with a cyclopropylmethyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-3-ethylphenol typically involves the introduction of the cyclopropylmethyl group and the ethyl group onto the phenol ring. One common method is through the use of cyclopropylmethyl bromide and ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylmethyl)-3-ethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylmethyl-ethylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or nickel catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) under controlled conditions.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Cyclopropylmethyl-ethylcyclohexanol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-(Cyclopropylmethyl)-3-ethylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethyl)-3-ethylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in enzymes or receptors, influencing their activity. The cyclopropylmethyl and ethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclopropylmethyl)-4-ethylphenol
- 2-(Cyclopropylmethyl)-3-methylphenol
- 2-(Cyclopropylmethyl)-3-propylphenol
Uniqueness
2-(Cyclopropylmethyl)-3-ethylphenol is unique due to the specific positioning of the cyclopropylmethyl and ethyl groups on the phenol ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
1243374-50-6 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-(cyclopropylmethyl)-3-ethylphenol |
InChI |
InChI=1S/C12H16O/c1-2-10-4-3-5-12(13)11(10)8-9-6-7-9/h3-5,9,13H,2,6-8H2,1H3 |
Clé InChI |
AEIBRJPQSXSVCU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)O)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14849766.png)


